molecular formula C18H17NO3Se B12737734 Ethyl 4-(3-oxo-1,2-benzisoselenazol-2(3H)-yl)-alpha-methylbenzeneacetate CAS No. 81743-94-4

Ethyl 4-(3-oxo-1,2-benzisoselenazol-2(3H)-yl)-alpha-methylbenzeneacetate

Cat. No.: B12737734
CAS No.: 81743-94-4
M. Wt: 374.3 g/mol
InChI Key: ZISXFLNTLWRHHF-UHFFFAOYSA-N
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Description

Ethyl 4-(3-oxo-1,2-benzisoselenazol-2(3H)-yl)-alpha-methylbenzeneacetate is a complex organic compound that belongs to the class of benzisoselenazol derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(3-oxo-1,2-benzisoselenazol-2(3H)-yl)-alpha-methylbenzeneacetate typically involves multi-step organic reactions. The starting materials may include benzene derivatives, selenium reagents, and ethyl acetate. Common reaction conditions involve the use of catalysts, solvents, and controlled temperatures to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(3-oxo-1,2-benzisoselenazol-2(3H)-yl)-alpha-methylbenzeneacetate can undergo various chemical reactions, including:

    Oxidation: Conversion to higher oxidation states using oxidizing agents.

    Reduction: Reduction to lower oxidation states using reducing agents.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Reagents such as halogens, acids, and bases may be used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield selenoxide derivatives, while reduction may produce selenol compounds.

Scientific Research Applications

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Investigated for its potential biological activities, including antioxidant and antimicrobial properties.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 4-(3-oxo-1,2-benzisoselenazol-2(3H)-yl)-alpha-methylbenzeneacetate involves interactions with molecular targets and pathways. These may include:

    Molecular Targets: Enzymes, receptors, and cellular components.

    Pathways Involved: Oxidative stress pathways, signaling cascades, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 4-(3-oxo-1,2-benzisoselenazol-2(3H)-yl)-alpha-methylbenzeneacetate: Unique due to its specific structure and properties.

    Other Benzisoselenazol Derivatives: Compounds with similar core structures but different substituents.

Uniqueness

This compound stands out due to its specific combination of functional groups, which may confer unique chemical and biological properties.

Properties

CAS No.

81743-94-4

Molecular Formula

C18H17NO3Se

Molecular Weight

374.3 g/mol

IUPAC Name

ethyl 2-[4-(3-oxo-1,2-benzoselenazol-2-yl)phenyl]propanoate

InChI

InChI=1S/C18H17NO3Se/c1-3-22-18(21)12(2)13-8-10-14(11-9-13)19-17(20)15-6-4-5-7-16(15)23-19/h4-12H,3H2,1-2H3

InChI Key

ZISXFLNTLWRHHF-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C)C1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3[Se]2

Origin of Product

United States

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